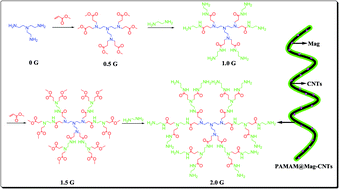Simultaneous determination of fifteen toxic alkaloids in meat dishes and vegetable dishes using double layer pipette tip magnetic dispersive solid phase extraction followed by UFLC-MS/MS
Analytical Methods Pub Date: 2018-02-09 DOI: 10.1039/C7AY02608K
Abstract
A novel double layer pipette tip magnetic dispersive solid phase extraction (DPT-MSPE) based on polyamidoamine-functionalized magnetic carbon nanotubes (PAMAM@Mag-CNTs) was developed for the purification of fifteen toxic alkaloids in meat dishes and vegetable dishes. PAMAM@Mag-CNTs were synthesized through direct reaction between the carboxy group on the surface of the Mag-CNTs and the peripheral amino group of the polyamidoamine (PAMAM) dendrimers. The magnetism of PAMAM@Mag-CNTs simplified the post-processing during preparation of the sorbent, and reinforced the interaction between the sorbents and the analytes during the cleanup procedure. An ultra-fast liquid chromatography-tandem quadrupole mass spectrometry (UFLC-MS/MS) coupled with DPT-MSPE method has been developed to determine fifteen alkaloids in meat dishes and vegetable dishes. Under the optimal conditions, satisfactory recoveries, i.e., 83.4–125% for meat dishes and 84.2–122% for vegetable dishes, were obtained due to the high cleanup efficiency of the DPT-MSPE. Furthermore, the method, which displays good linearity (r ≥ 0.9991), acceptable precision (RSD < 8%), and low limits of quantification (0.054–1.058 ng g−1), has been successfully applied to several food samples, and it was confirmed that PAMAM@Mag-CNTs DPT-MSPE was a highly effective extraction method for alkaloids in cooked food samples.

Recommended Literature
- [1] Effects of different proton donor and acceptor groups on excited-state intramolecular proton transfers of amino-type and hydroxy-type hydrogen-bonding molecules: theoretical insights†
- [2] Monodisperse polyethylene glycol “brushes” with enhanced lipophilicity, and thermo and plasma stability†
- [3] Bacteriological, physiological, etc.
- [4] Sustainable allylation of organosolv lignin with diallyl carbonate and detailed structural characterization of modified lignin†
- [5] Pyridazine-bridged copper(i) complexes of bis-bidentate ligands: tetranuclear [2 × 2] grid versus dinuclear side-by-side architectures as a function of ligand substituents†
- [6] Decarbonylative sulfide synthesis from carboxylic acids and thioesters via cross-over C–S activation and acyl capture†
- [7] Influence of algal organic matter on the attenuation of selected trace organic contaminants and dissolved organic matter in managed aquifer recharge: column studies†
- [8] Aerogels in passive solar thermal desalination: a review
- [9] rGO supported CuMoO4 nanoparticles: synthesis, characterization, and electrocatalytic oxygen evolution reaction
- [10] Tunable design of layered CuCo2O4 nanosheets@MnO2 nanoflakes core–shell arrays on Ni foam for high-performance supercapacitors†

Journal Name:Analytical Methods
Research Products
-
Methyl 4-hydroxy-3-nitrobenzoate
CAS no.: 99-42-3
-
CAS no.: 110-40-7
-
CAS no.: 99-63-8
-
2-Fluoro-5-nitrobenzotrifluoride
CAS no.: 400-74-8
-
CAS no.: 3430-23-7
-
CAS no.: 3543-75-7
-
CAS no.: 115-22-0









